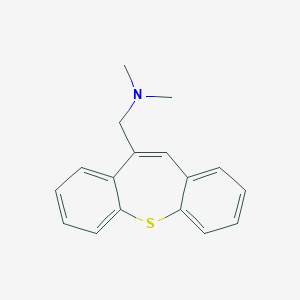

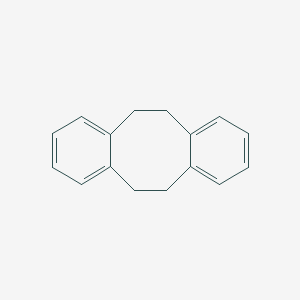

Dibenzocycloocta-1,5-diene

Descripción general

Descripción

Synthesis Analysis

The synthesis of dibenzocycloocta-1,5-diene and its derivatives involves several key methods. One approach describes the efficient synthesis of dibenzocyclooctadienediyne, a related compound, utilizing commercially available reagents, achieving overall yields of 41% and 43% (Chaffins, Brettreich, & Wudl, 2002). Another study outlines the conformational analysis of 1,5-cyclooctadiene rings, including dibenzo derivatives, using force-field calculations to interpret experimental data and highlight the differences between the parent diene and the dibenzo derivative (Allinger & Sprague, 1975).

Molecular Structure Analysis

The structural characterization of dibenzocycloocta-1,5-diene derivatives reveals intricate details about their molecular geometry. For instance, the synthesis and structural elucidation of quinquedentate macrocyclic ligands derived from dibenzocyclooctadiene showcase complex molecular architectures (Henrick & Tasker, 1981). Additionally, X-ray crystallography has been employed to determine the structure of metal π-complexes of cyclooctatetraenes, offering insights into the coordination environment and bonding configurations (Mak, Wong, Sze, & Book, 1983).

Chemical Reactions and Properties

Dibenzocycloocta-1,5-diene undergoes various chemical reactions, highlighting its reactivity and potential utility in synthetic chemistry. Studies have explored its participation in Diels-Alder reactions, demonstrating the compound's versatility as a diene component in synthesizing complex molecular structures (Camps, Luque, Orozco, Pérez, & Vázquez, 1996). The electrochemical reduction of sym-dibenzocyclooctatetraene and related compounds has been investigated, providing valuable data on their electrochemical behavior and the effects of structural modifications on reduction potentials (Kojima, Bard, Wong, & Sondheimer, 1976).

Aplicaciones Científicas De Investigación

- Specific Scientific Field: Materials Science and Engineering

- Summary of the Application: Dibenzocycloocta-1,5-diene (DBCOD) is a rigid-flexible-rigid organic moiety that mimics biological systems and lends itself to low-energy switching . It has potential applications in technologies like biomanipulators, controlled drug release, regenerative medicine, adaptive architectural systems, soft robotics, deployable structures, and memory and logic devices .

- Methods of Application or Experimental Procedures: The conformational change of DBCOD from its “Boat” to “Chair” conformation requires an activation energy of 42 kJ/mol, which is substantially lower than those of existing submolecular shape-changing units . Intramolecular hydrogen bonding can stabilize the “Boat” conformation, whereas electron repulsive interaction from opposing ester substituents favors the “Chair” conformation .

- Results or Outcomes: Experimental data corroborated by theoretical calculations demonstrate that intramolecular hydrogen bonding can stabilize the “Boat” conformation, spiking the temperature at which “Boat” and “Chair” can readily interchange from -60 to 60 °C . This low-energy-driven DBCOD conformational interconversion is expected to enable biological and materials applications, hitherto unattainable .

Direcciones Futuras

DBCOD has potential applications in low-energy-driven stimuli-responsive systems . Its unique conformational change mechanism could be particularly beneficial for systems that would incur damage under high-energy stimuli . This work has laid the basis to construct systems for low-energy-driven stimuli-responsive applications .

Propiedades

IUPAC Name |

tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQPMHABIFETBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308658 | |

| Record name | Dibenzocycloocta-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzocycloocta-1,5-diene | |

CAS RN |

1460-59-9 | |

| Record name | Cyclo-di-o-xylylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzocycloocta-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.